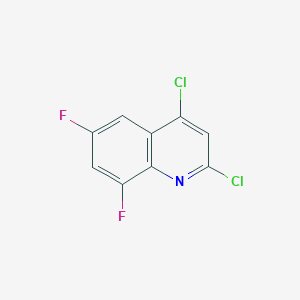

2,4-Dichloro-6,8-difluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

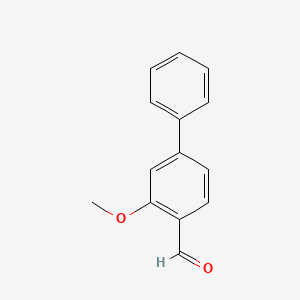

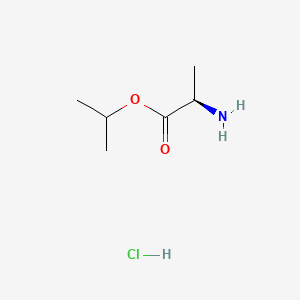

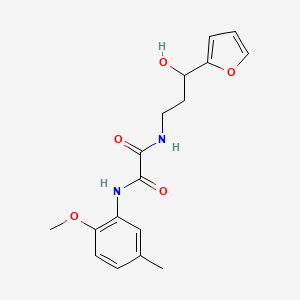

“2,4-Dichloro-6,8-difluoroquinazoline” is a synthetic compound . It has a molecular formula of CHClFN and an average mass of 235.018 Da .

Synthesis Analysis

The synthesis of such compounds often involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-6,8-difluoroquinazoline” consists of a quinazoline ring with two chlorine atoms and two fluorine atoms attached to it .

Chemical Reactions Analysis

Fluorinated quinolines, such as “2,4-Dichloro-6,8-difluoroquinazoline”, have been the subject of numerous studies due to their reactivity. They are known to undergo a variety of chemical reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-6,8-difluoroquinazoline” include a density of 1.7±0.1 g/cm³, a boiling point of 274.3±40.0 °C at 760 mmHg, and a flash point of 119.7±27.3 °C . It has a molar refractivity of 50.1±0.3 cm³ and a polar surface area of 26 Ų .

Wissenschaftliche Forschungsanwendungen

Interaction with Ammonia

Research has explored the interaction of polyfluorinated (in the benzene moiety) 2-chloroquinolines, including 2-chloro-6,8-difluoroquinoline, with liquid and aqueous ammonia. This approach aims to synthesize halogen-containing aminoquinolines, offering insights into the regioselectivity and reaction dynamics. For instance, replacing liquid ammonia with aqueous ammonia resulted in 2-amino-6,8-difluoroquinoline as the main product for 2-chloro-6,8-difluoroquinoline, demonstrating the nuanced chemistry of these compounds (Skolyapova et al., 2017).

Inclusion Compounds

2,4-Dichloro-6,8-difluoroquinoline has been involved in the study of inclusion compounds, where the compound and its derivatives demonstrate unique crystallization behaviors and intermolecular assemblies. Such studies are crucial in understanding the molecular packing and crystal energies of these compounds, providing a basis for their application in various chemical processes and materials science (Ashmore et al., 2006).

Lighting Applications

Research on quinoline-based heterocyclic compounds, including derivatives of 2,4-dichloro-6,8-difluoroquinoline, has shown promising applications in the field of lighting, specifically organic blue light-emitting devices. These compounds, characterized by various spectroscopic techniques, demonstrate bright emission in the blue region under UV excitation, marking their potential in lighting technologies (Kumar et al., 2015).

Chemical Synthesis

Studies have also delved into the synthesis methodologies involving 2,4-dichloro-6,8-difluoroquinoline, exploring its reactions with sodium methoxide and the regioselectivity of such processes. Understanding these chemical reactions opens avenues for its application in synthesizing various derivatives and compounds with potential industrial and pharmaceutical relevance (Politanskaya et al., 2005).

Wirkmechanismus

Target of Action

It is known that quinolines, the family to which this compound belongs, are widespread in nature and have been used traditionally as antimalarial drugs . They are also known to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Mode of Action

The incorporation of a fluorine atom into azaaromatics, such as quinolines, is known to enhance the biological activity of fluorinated compounds and provide some unique properties .

Biochemical Pathways

Quinolines are known to affect various biochemical pathways due to their inhibitory effects on different enzymes .

Result of Action

Quinolines are known to have a broad spectrum of antibacterial activity .

Eigenschaften

IUPAC Name |

2,4-dichloro-6,8-difluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F2N/c10-6-3-8(11)14-9-5(6)1-4(12)2-7(9)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNBDSTJFDOBYCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

![1-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2420346.png)

![2-[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B2420350.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2420359.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2420361.png)